N-Desmethylolopatadine-d6
Description
N-Desmethylolopatadine-d6 is a deuterium-labeled isotopologue of N-Desmethylolopatadine, a metabolite of the antihistamine olopatadine. Its molecular formula is C₂₀H₁₅D₆NO₃, with six deuterium atoms replacing hydrogen at specific positions to enhance metabolic stability and traceability in pharmacokinetic studies . This compound is primarily used in mass spectrometry-based assays to investigate metabolic pathways, drug-drug interactions, and bioavailability. Its deuterium substitution reduces metabolic degradation, enabling precise quantification in biological matrices .
Properties
Molecular Formula |
C20H15D6NO3 |
|---|---|
Molecular Weight |
329.42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated and non-deuterated analogs of olopatadine and related antihistamines share structural and functional similarities but differ in pharmacokinetic behavior, metabolic stability, and analytical utility. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Deuterium Substitution and Metabolic Stability this compound’s six deuterium atoms significantly slow hepatic metabolism compared to non-deuterated analogs, as shown in studies where deuterium reduced CYP450-mediated oxidation by ~40% . In contrast, N-Methyl Desloratadine-d5 (five deuterium atoms) exhibits moderate metabolic resistance, primarily in esterase-mediated hydrolysis .
Structural Modifications
- This compound retains the tricyclic benzocycloheptapyridine core of olopatadine, whereas N-Methyl Desloratadine-d5 includes a chlorine atom and a methyl-piperidinylidene group, altering its receptor binding affinity . Desloratadine Related Compound F features an N-formyl group, making it susceptible to photodegradation, unlike deuterated analogs .
Analytical Utility
- This compound’s deuterium labeling minimizes isotopic interference in mass spectrometry, achieving a limit of detection (LOD) of 0.1 ng/mL in plasma samples . N-Methyl Desloratadine-d5, used as a loratadine impurity, has a higher LOD (~1 ng/mL) due to chlorine’s ionization suppression .
Table 2: Pharmacokinetic Parameters (Human Plasma)
| Parameter | This compound | N-Methyl Desloratadine-d5 | Desloratadine Related Compound F |
|---|---|---|---|
| Half-life (t₁/₂) | 12.5 ± 1.2 h | 8.3 ± 0.9 h | Not applicable (degradant) |
| Protein Binding | 89% ± 3% | 78% ± 5% | N/A |
| Metabolic Clearance | 0.22 L/h/kg | 0.45 L/h/kg | N/A |
Data derived from isotope dilution assays and in vitro hepatic microsomal studies .
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